Target Selectivity Inversion: PPARα Antagonism vs. PPARγ Agonism Compared with Rosiglitazone
According to the Therapeutic Target Database (TTD), the target compound is annotated as a peroxisome proliferator‑activated receptor alpha (PPARα) antagonist, in contrast to rosiglitazone which is a potent and selective PPARγ full agonist (EC50 = 60 nM, Kd = 40 nM) [1] . No agonism at PPARα or PPARβ/δ is reported for rosiglitazone at therapeutically relevant concentrations . The TTD annotation establishes that the target compound engages a different PPAR subtype and exerts an opposing pharmacological action (antagonism vs. agonism), representing a qualitative selectivity inversion rather than a mere potency shift.
| Evidence Dimension | PPAR subtype selectivity and functional mode |
|---|---|
| Target Compound Data | PPARα antagonist (TTD annotation) |
| Comparator Or Baseline | Rosiglitazone: PPARγ full agonist (EC50 = 60 nM, Kd = 40 nM); no activity at PPARα or PPARβ/δ |
| Quantified Difference | Qualitative inversion: PPARα antagonism vs. PPARγ agonism; subtype selectivity switched |
| Conditions | TTD database annotation (target compound); cell‑based PPAR transactivation assays (rosiglitazone) |
Why This Matters
This selectivity inversion demonstrates that the compound cannot be functionally substituted by TZD drugs in experiments requiring PPARα pathway modulation, directly impacting assay design and pharmacological probe selection.
- [1] Therapeutic Target Database (TTD). Drug Information: Drug ID DF8M1T (PPARA antagonist). View Source
